Cbz-D-Trp-OMe
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Overview
Description
Cbz-D-Trp-OMe, also known as methyl ((benzyloxy)carbonyl)-D-tryptophanate, is a compound with the molecular formula C20H20N2O4 . It has a molecular weight of 352.39 and is typically found in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for Cbz-D-Trp-OMe is1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1
. This code provides a detailed representation of the compound’s molecular structure. Chemical Reactions Analysis
Cbz-D-Trp-OMe has been used in photoredox-catalyzed oxidative decarboxylative coupling of small peptides . This reaction gives access to a variety of N, O-acetals, which are used as intermediates for the addition of phenols and indoles, leading to novel peptide scaffolds and bioconjugates .Physical And Chemical Properties Analysis
Cbz-D-Trp-OMe is a white to yellow solid . It has a molecular weight of 352.39 and a molecular formula of C20H20N2O4 .Scientific Research Applications
Peptide Diversification
The modification of peptides plays a crucial role in drug discovery and bioconjugation. Cbz-D-Trp-OMe has been utilized in a photoredox-catalyzed oxidative decarboxylative coupling of small peptides . This method allows access to N, O-acetals, which serve as intermediates for the addition of phenols and indoles. Consequently, novel peptide scaffolds and bioconjugates can be synthesized. Notably, amino acids with nucleophilic side chains (such as serine, threonine, tyrosine, and tryptophan) can also participate, leading to tri- and tetrapeptide derivatives with non-natural cross-linking.
Rhodium-Catalyzed Cyclization
In addition to the above applications, Cbz-D-Trp-OMe can participate in rhodium(III)-catalyzed C-H maleimidation, enabling efficient and direct peptide cyclization . This regioselective process offers a valuable tool for peptide synthesis.
Future Directions
properties
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWXSVJXETXGGQ-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-Trp-OMe |
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